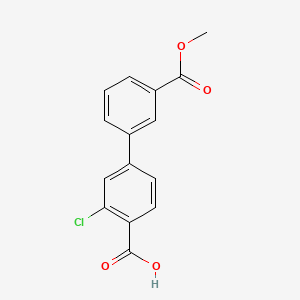

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1262004-76-1. It has a linear formula of C15H11ClO4 . The compound has a molecular weight of 290.7 .

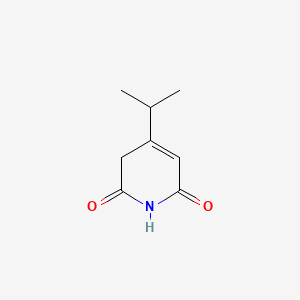

Molecular Structure Analysis

The IUPAC name of the compound is 3-chloro-3’-(methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid . The InChI code is 1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) .Wissenschaftliche Forschungsanwendungen

Synthesis of SGLT2 Inhibitors

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used in diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound’s role in the development of these inhibitors highlights its importance in addressing a significant public health issue.

Pharmaceutical Chemistry

The compound is utilized in pharmaceutical chemistry for the development of various therapeutic agents. Its molecular structure allows for modifications that can lead to the creation of novel compounds with potential medicinal properties .

Organic Synthesis Research

In organic synthesis, 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid serves as a building block for creating complex organic molecules. Its chloro and carboxylic acid functional groups make it a versatile reagent for forming new bonds and introducing functional groups in synthetic pathways .

Material Science

This compound may be used in material science research to develop new polymeric materials. The benzoic acid moiety can participate in polymerization reactions, potentially leading to materials with unique properties like enhanced durability or thermal stability .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid could be synthesized for use as standards or reagents in chromatography and spectroscopy. These applications are crucial for the qualitative and quantitative analysis of substances .

Agricultural Chemistry

The compound’s structural similarity to certain herbicides suggests potential applications in agricultural chemistry. It could be used to synthesize new herbicidal compounds or as a model compound for studying the behavior of herbicides in the environment .

Environmental Studies

Research into the environmental fate of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid and its derivatives can provide insights into the degradation and persistence of similar compounds in ecosystems. This is vital for assessing the environmental impact of chemical pollutants .

Chemical Education

Lastly, this compound can be used in chemical education as an example to teach various concepts in organic chemistry, such as functional group transformations, molecular design, and synthetic strategy .

Safety and Hazards

Wirkmechanismus

Target of Action

A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are used in diabetes therapy as they reduce blood glucose levels by inhibiting the reabsorption of glucose in the kidney .

Mode of Action

If it acts similarly to the SGLT2 inhibitors, it would inhibit the reabsorption of glucose in the kidney, thereby reducing blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors, which this compound may be related to, affect the glucose reabsorption pathway in the kidney .

Result of Action

If it acts similarly to SGLT2 inhibitors, it would lead to a reduction in blood glucose levels .

Eigenschaften

IUPAC Name |

2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJWEPVHKLJCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690688 |

Source

|

| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262004-76-1 |

Source

|

| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)

![Ethanone, 1-[3-(3-pyridinyl)oxiranyl]-, trans- (9CI)](/img/no-structure.png)

![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)